2-chloro-N-[(oxolan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,1,3-trioxo-1λ⁶-thiazolidine substituent at the 5-position of the benzene ring and an oxolan-2-ylmethyl (tetrahydrofuran methyl) group at the amide nitrogen.
Properties
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S/c16-13-4-3-10(18-14(19)5-7-24(18,21)22)8-12(13)15(20)17-9-11-2-1-6-23-11/h3-4,8,11H,1-2,5-7,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALKFHVPRXRFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(oxolan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using oxolan-2-ylmethyl chloride and a suitable base.
Formation of the 1,1,3-Trioxo-1lambda6,2-thiazolidin-2-yl Group: This group can be synthesized by reacting a thiazolidine derivative with an oxidizing agent to introduce the trioxo functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(oxolan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest that the compound could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(oxolan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-chloro-N-[(oxolan-2-yl)methyl]-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide with structurally related benzamide derivatives:
Key Structural Differences and Implications
In contrast, the 4,4-dimethyl-1,1-dioxido-isothiazolidinone in may reduce metabolic degradation due to steric hindrance. The thioxo-thiazolidinone in lacks sulfonyl groups, favoring redox-mediated interactions (e.g., with cysteine residues in enzymes).
Amide Substituents :
- The oxolan-2-ylmethyl group in the target compound improves solubility compared to the furan-2-ylmethyl in due to the saturated ether oxygen.
- Fluorinated cyclohexyl and pyrimidinyl groups in enhance CNS penetration and receptor binding affinity, respectively.
Biological Activity Trends: Thiazolidinone derivatives with sulfonyl groups (e.g., 1,1,3-trioxo) are often associated with anti-inflammatory or antimicrobial activity . Fluorinated benzamides (e.g., ) exhibit enhanced metabolic stability and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
